![molecular formula C5H5ClN4O B597675 3-Amino-6-chloropyrazine-2-carboxamide CAS No. 1125-56-0](/img/structure/B597675.png)
3-Amino-6-chloropyrazine-2-carboxamide
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Overview
Description
3-Amino-6-chloropyrazine-2-carboxamide is a chemical compound with the CAS Number: 1125-56-0 and a molecular weight of 172.57 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives has been discussed in several papers . For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of 3-benzylaminopyrazine-2-carboxamides .Molecular Structure Analysis
The molecular structure of 3-Amino-6-chloropyrazine-2-carboxamide is represented by the linear formula C5H5ClN4O . The InChI code for this compound is 1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H, (H2,7,9)(H2,8,11) .Physical And Chemical Properties Analysis
3-Amino-6-chloropyrazine-2-carboxamide is a solid substance . It has a molecular weight of 172.57 . The compound has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 0.67 .Scientific Research Applications
Antimicrobial Applications
3-Amino-6-chloropyrazine-2-carboxamide has been used in the synthesis of novel pyrazinamide derivatives, which have shown promising antimicrobial properties . For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides. Four of these compounds demonstrated in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide .
Antitubercular Activity
Certain derivatives of 3-Amino-6-chloropyrazine-2-carboxamide have shown significant antitubercular activity. For example, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were found to be highly effective against Mycobacterium tuberculosis H37Rv, with MIC values of 12.5 μg·mL −1 .
Antibacterial Activity
3-Amino-6-chloropyrazine-2-carboxamide and its derivatives have also been studied for their antibacterial properties. The compound 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was found to be particularly active against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values of 7.81 μM and 15.62 μM respectively .
Cytotoxicity Studies
The cytotoxicity of 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives has been evaluated in vitro using the HepG2 cell line. However, no significant toxicity was detected .
Molecular Docking Studies
Molecular docking studies have been conducted with 3-Amino-6-chloropyrazine-2-carboxamide and its derivatives to investigate their potential targets. For instance, compound 9a was docked to several conformations of the enoyl-ACP-reductase of Mycobacterium tuberculosis. In some cases, it was capable of H-bond interactions, typical for most of the known inhibitors .
Synthesis of Novel Compounds
3-Amino-6-chloropyrazine-2-carboxamide serves as a key intermediate in the synthesis of novel compounds. For example, aminodehalogenation reactions with variously substituted benzylamines carried out under different conditions have led to the formation of a series of fifteen 3-benzylaminopyrazine-2-carboxamides .
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-amino-6-chloropyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLKALFVUYUKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676904 |
Source
|
Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloropyrazine-2-carboxamide | |
CAS RN |
1125-56-0 |
Source
|
Record name | 3-Amino-6-chloropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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